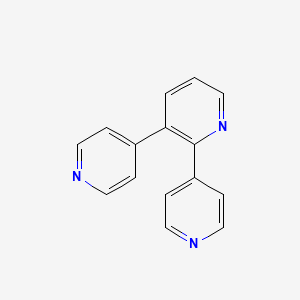
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Cyano-3-(5-(9,9-Diethyl-7-(Naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylsäure ist eine komplexe organische Verbindung, die in verschiedenen wissenschaftlichen Bereichen großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die eine Cyanogruppe, einen Thiophenring und eine Fluorenyl-Einheit umfasst.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (E)-2-Cyano-3-(5-(9,9-Diethyl-7-(Naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylsäure umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Knoevenagel-Kondensationsreaktion, bei der ein Cyanessigsäurederivat mit einem Aldehyd oder Keton in Gegenwart einer Base wie Piperidin oder Pyridin reagiert. Die Reaktionsbedingungen erfordern oft einen Rückfluss in einem organischen Lösungsmittel wie Ethanol oder Toluol, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Synthesesystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation, Säulenchromatographie und Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(E)-2-Cyano-3-(5-(9,9-Diethyl-7-(Naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid können die Cyanogruppe in ein Amin oder andere reduzierte Formen umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators wie Eisen(III)chlorid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie Amine, Carbonsäuren und halogenierte Verbindungen.
Wissenschaftliche Forschungsanwendungen
(E)-2-Cyano-3-(5-(9,9-Diethyl-7-(Naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle und die Untersuchung von Reaktionsmechanismen.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht wegen seines möglichen Einsatzes in der Arzneimittelentwicklung, insbesondere bei der Entwicklung von Molekülen mit spezifischen therapeutischen Wirkungen.
Industrie: Verwendet bei der Entwicklung fortschrittlicher Materialien, wie organische Halbleiter und Leuchtdioden (LEDs).
Wirkmechanismus
Der Wirkmechanismus von (E)-2-Cyano-3-(5-(9,9-Diethyl-7-(Naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Cyanogruppe und andere funktionelle Gruppen im Molekül können mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann die Verbindung bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, oder bakterielle Zellmembranen stören, was zu einer antimikrobiellen Aktivität führt.
Wirkmechanismus
The mechanism of action of (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell membranes, leading to antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diethylmalonat: Ein einfacherer Ester der Malonsäure, der in der organischen Synthese verwendet wird.
Adapalen-verwandte Verbindung E: Eine Verbindung mit einer ähnlichen aromatischen Struktur, die in der pharmazeutischen Forschung verwendet wird.
Einzigartigkeit
(E)-2-Cyano-3-(5-(9,9-Diethyl-7-(Naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylsäure zeichnet sich durch seine komplexe Struktur aus, die mehrere funktionelle Gruppen und aromatische Systeme kombiniert.
Eigenschaften
Molekularformel |
C41H32N2O2S |
|---|---|
Molekulargewicht |
616.8 g/mol |
IUPAC-Name |
(E)-2-cyano-3-[5-[9,9-diethyl-7-(N-naphthalen-1-ylanilino)fluoren-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C41H32N2O2S/c1-3-41(4-2)36-24-28(39-22-19-32(46-39)23-29(26-42)40(44)45)17-20-34(36)35-21-18-31(25-37(35)41)43(30-13-6-5-7-14-30)38-16-10-12-27-11-8-9-15-33(27)38/h5-25H,3-4H2,1-2H3,(H,44,45)/b29-23+ |
InChI-Schlüssel |
OSKDEENVIKVJFO-BYNJWEBRSA-N |
Isomerische SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
Kanonische SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)C=C(C#N)C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


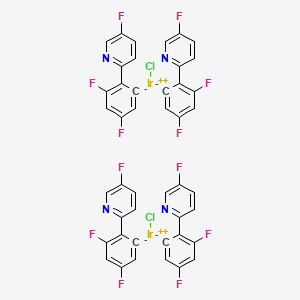

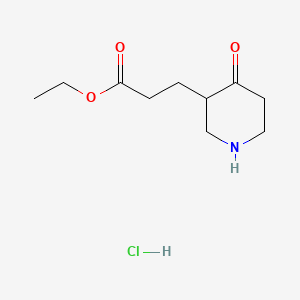
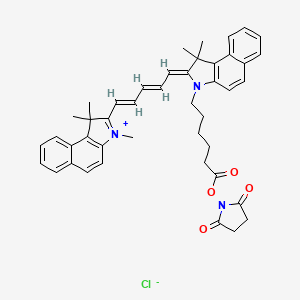
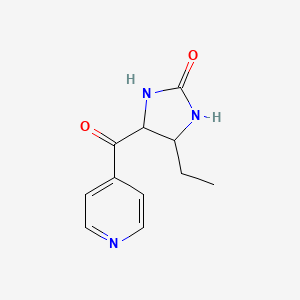
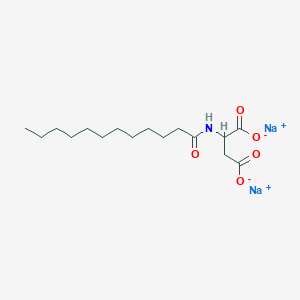
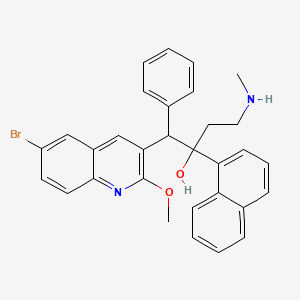
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
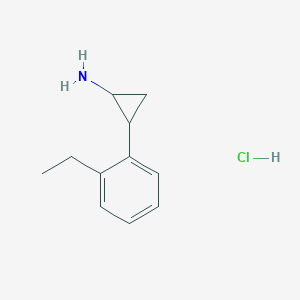
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
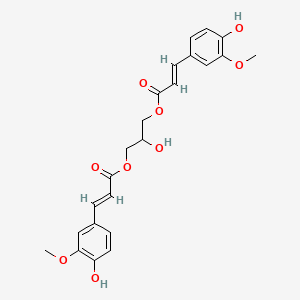
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
